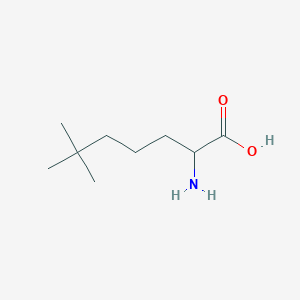
2-Amino-6,6-dimethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6,6-dimethylheptanoic acid is an organic compound with the chemical formula C9H19NO2 It is a derivative of heptanoic acid, characterized by the presence of an amino group at the second carbon and two methyl groups at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,6-dimethylheptanoic acid typically involves the N-substitution or amination of the corresponding aliphatic heptanoic acid. Specific synthetic routes and reaction conditions may vary, but common methods include:
N-Substitution Reactions: These reactions involve substituting the hydrogen atom of the amino group with an alkyl or aryl group.
Amination Reactions: These reactions introduce an amino group into the heptanoic acid structure, often using reagents such as ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the above-mentioned synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,6-dimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6,6-dimethylheptanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-6,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are limited, but it is believed to interact with proteins and enzymes, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptanoic Acid: A methyl-branched chain fatty acid with similar structural features but lacking the amino group.
2-Amino-6-methylheptane: A related compound with a similar backbone but different substitution pattern.
Uniqueness
2-Amino-6,6-dimethylheptanoic acid is unique due to the presence of both an amino group and two methyl groups at specific positions on the heptanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
142886-11-1 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-amino-6,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12) |
InChI Key |
ZIINUXCYNVSQLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















